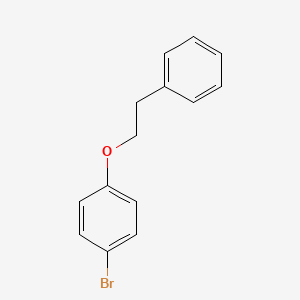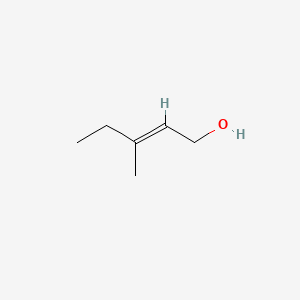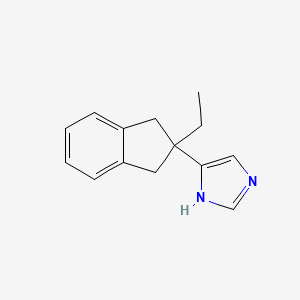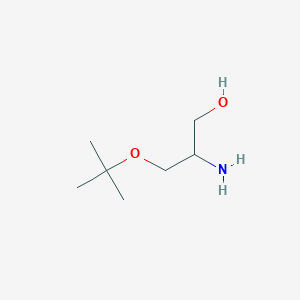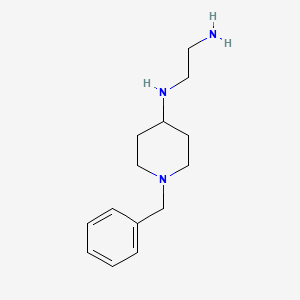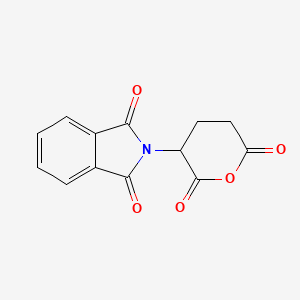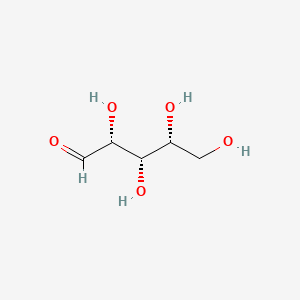
Aluminum citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminum chloride hexahydrate and citric acid . This compound is known for its applications in various fields, including the oil industry and as an antiperspirant .
Mécanisme D'action
Target of Action
Aluminum citrate primarily targets the blood and kidneys . It replaces calcium ions from calcium citrate, taking up about 8% of aluminum in the blood . This interaction with calcium citrate is significant as it can lead to an increase of phosphorus in the kidneys .
Mode of Action
This compound interacts with its targets by replacing calcium ions from calcium citrate, leading to an increase of phosphorus in the kidneys . This interaction can cause chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .
Biochemical Pathways
This compound affects the biochemical pathways related to calcium and phosphorus metabolism. The replacement of calcium ions from calcium citrate by Al3+ ions disrupts the normal functioning of these pathways . This disruption can lead to an increase of phosphorus in the kidneys, potentially causing chronic renal failure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). When ingested, 80% of the compound is excreted through the body via urine . The remaining amount is excreted slower . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include an increase of phosphorus in the kidneys, potentially leading to chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the solubility and hence the bioavailability of this compound . Additionally, the presence of other ions in the environment, such as calcium ions, can influence the compound’s ability to replace these ions and subsequently affect its mode of action .
Analyse Biochimique
Biochemical Properties
Aluminum citrate interacts with various biomolecules in the body. It has been observed to replace calcium from calcium citrate, leading to its presence in the blood . The bioavailability of aluminum is low under neutral conditions, but rises under acidic and to a lower extent under alkaline conditions .
Cellular Effects
This compound has been linked to undesirable reactions with cell culture medium . In vitro toxicity studies have shown that this compound does not form any precipitate, unlike other aluminum compounds such as aluminum sulfate or aluminum chloride .
Molecular Mechanism
It has been suggested that this compound may exert its effects through endoplasmic reticulum stress, leading to apoptotic cell death . This implies that this compound may influence gene expression and have binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the composition of precipitate formed by other aluminum compounds in cell culture systems can be modified by aging processes .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It has been found that this compound takes up about 8% of aluminum in blood
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminum chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .
Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum chloride hexahydrate with citric acid, followed by pH adjustment using ammonium hydroxide or sodium hydroxide . The process involves controlling the pH to ensure the formation of the desired this compound species.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complexation and hydrolysis . It can form complexes with other metal ions, such as manganese, cobalt, nickel, and zinc .
Common Reagents and Conditions: The synthesis of this compound involves reagents like citric acid and aluminum chloride . The reaction conditions, such as pH and temperature, play a crucial role in determining the nature of the this compound species formed .
Major Products Formed: The major products formed from the reactions of this compound include mono and polynuclear aluminum species . These species can further react to form complexes with other metal ions .
Applications De Recherche Scientifique
Aluminum citrate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker for polymers in the oil industry, improving oil production and controlling excess water production .
Biology: this compound is involved in the processes of absorption and accumulation of aluminum ions in biological systems .
Medicine: It has been studied for its potential effects on human health, including its role in chronic renal failure and its suspected link to Alzheimer’s disease .
Industry: In addition to its use in the oil industry, this compound is also used as an antiperspirant .
Comparaison Avec Des Composés Similaires
- Aluminum acetate
- Ammonium aluminum citrate
Comparison: this compound is unique in its ability to form stable complexes with multiple metal ions, making it useful in various applications . Compared to aluminum acetate, this compound has a higher capacity for complexation due to the presence of multiple donor sites on the citrate ion . Ammonium this compound, on the other hand, is a complex formed by mixing aluminum nitrate nonahydrate, citric acid, and ammonium hydroxide .
Propriétés
Numéro CAS |
31142-56-0 |
|---|---|
Formule moléculaire |
C6H8AlO7 |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid](/img/new.no-structure.jpg)
![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)
